11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6Common reagents used in these steps include organometallic reagents, oxidizing agents, and catalysts such as palladium and platinum .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, acids, bases, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 10,13-dimethyl-3,5’-dioxo-1,2,3,4’,5’,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-11-yl methanesulfonate
- 10,13-dimethyl-7-(methylthio)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3’H-spiro[cyclopenta[a]phenanthrene-17,2’-furan]-3,5’(2H,4’H)-dione
Uniqueness
11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is unique due to its complex structure and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
11,13-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H23N5O2S/c1-4-5-17-6-8-18(9-7-17)32-13-19-10-11-20(33-19)24-29-25-23-22(27-14-31(25)30-24)21-15(2)12-16(3)28-26(21)34-23/h6-12,14H,4-5,13H2,1-3H3 |
InChI Key |
ATSWCSXHAYJJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C)C |
Origin of Product |
United States |
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